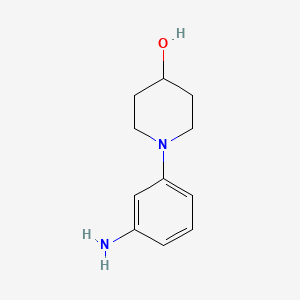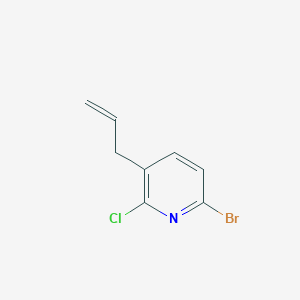
3-Allyl-6-bromo-2-chloropyridine
説明
3-Allyl-6-bromo-2-chloropyridine is a chemical compound with the empirical formula C8H7BrClN . It has a molecular weight of 232.50 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 3-Allyl-6-bromo-2-chloropyridine can be represented by the SMILES stringClc1nc(Br)ccc1CC=C . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and an allyl group attached.
科学的研究の応用
Applications in Organic Synthesis and Catalysis
Allyl Ester as Protecting Group : The allyl ester moiety has been utilized as a protecting group for the carboxy group in the stereoselective construction of neuraminic-acid glycosides. This approach demonstrates the versatility of allylic compounds in facilitating selective reactions and protecting group strategies in complex molecule synthesis (Kunz, Waldmann, & Klinkhammer, 1988).
Chiral CNN Pincer Palladium(II) Complexes : Chiral 2-aryl-6-(oxazolinyl)pyridine ligands derived from 6-bromo-2-picolinaldehyde have been used to prepare CNN pincer Pd(II) complexes, which were applied in enantioselective allylation of isatins and Suzuki–Miyaura coupling reactions. This research highlights the role of halopyridines in developing catalysts for asymmetric synthesis (Wang et al., 2014).
Catalytic Allylic Alkylation : A methodology for catalytic allylic alkylation via cross-dehydrogenative-coupling reaction between allylic sp3 C-H and methylenic sp3 C-H bonds showcases the potential of allylic compounds in forming C-C bonds, offering a direct approach to utilize allylic sp3 C-H bonds (Li & Li, 2006).
Safety And Hazards
特性
IUPAC Name |
6-bromo-2-chloro-3-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWURFDLPNVNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673907 | |
| Record name | 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-6-bromo-2-chloropyridine | |
CAS RN |
1142191-82-9 | |
| Record name | 6-Bromo-2-chloro-3-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



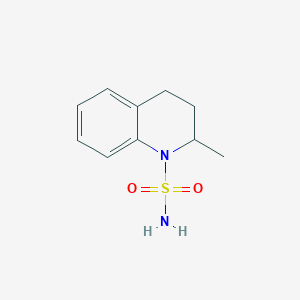
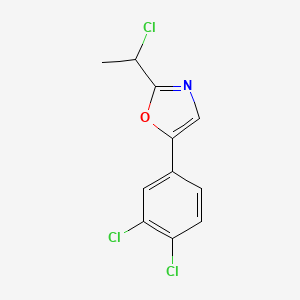
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
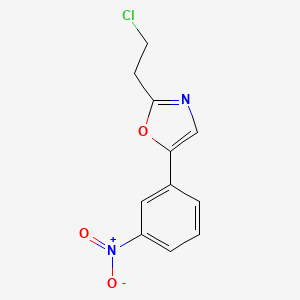

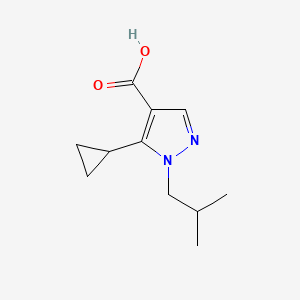
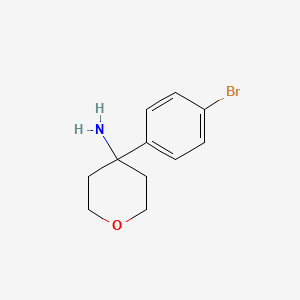
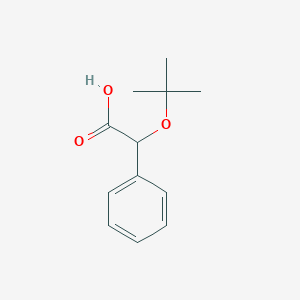
![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)
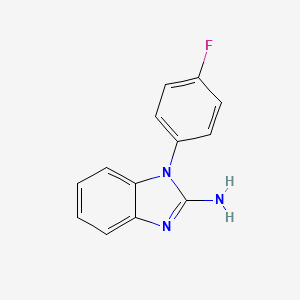
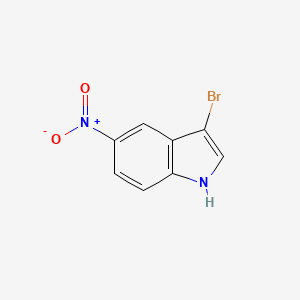
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
